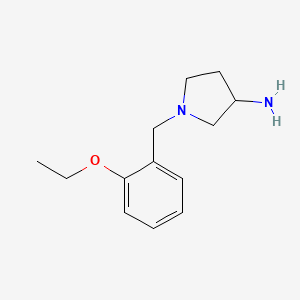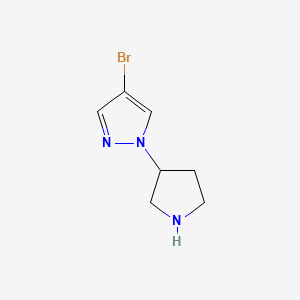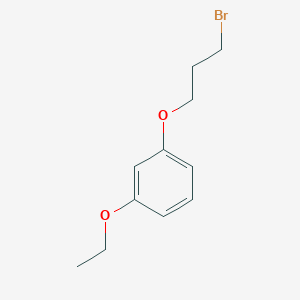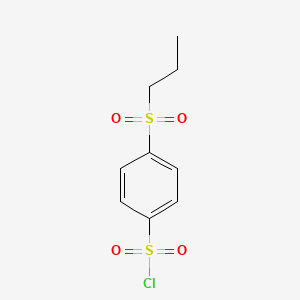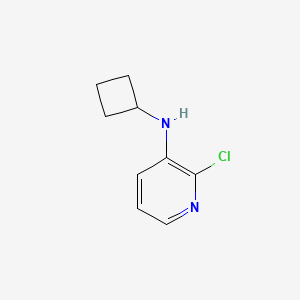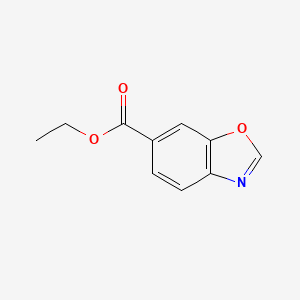
1,3-benzoxazole-6-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1,3-benzoxazole-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,3-benzoxazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,3-benzoxazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes
Des dérivés de 1,3-benzoxazole-6-carboxylate d'éthyle ont été synthétisés et évalués pour leur efficacité antibactérienne. Ils ont montré des résultats prometteurs contre les bactéries Gram-positives comme Bacillus subtilis et les bactéries Gram-négatives telles que Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae et Salmonella typhi. Les valeurs de concentration minimale inhibitrice (CMI) de ces composés sont comparables à celles des antibiotiques établis comme l'ofloxacine .
Efficacité antifongique
Dans le domaine de la recherche antifongique, les dérivés de benzoxazole, y compris le this compound, ont démontré une activité puissante. Par exemple, certains composés ont montré une grande efficacité contre des souches fongiques comme Candida albicans et Aspergillus niger, avec des valeurs de CMI indiquant une puissance supérieure à celle des agents antifongiques standard tels que le fluconazole .
Potentiel anticancéreux
Les dérivés de benzoxazole sont de plus en plus reconnus pour leurs propriétés anticancéreuses. Ils se sont avérés cibler diverses voies métaboliques et processus cellulaires impliqués dans la pathologie du cancer. Des études ont indiqué que ces composés présentent une activité anticancéreuse puissante, certains dérivés montrant des valeurs de CI50 prometteuses par rapport aux médicaments de chimiothérapie standard comme le 5-fluorouracile, en particulier contre les lignées cellulaires cancéreuses du carcinome colorectal humain (HCT116) .
Activité anti-inflammatoire
Le noyau benzoxazole est une caractéristique clé de nombreux médicaments anti-inflammatoires. Les dérivés du this compound peuvent être conçus pour cibler des voies inflammatoires spécifiques, ce qui pourrait conduire au développement de nouveaux médicaments anti-inflammatoires avec une efficacité améliorée et des effets secondaires réduits .
Recherche cardiovasculaire
Dans la recherche cardiovasculaire, les dérivés de benzoxazole ont été explorés pour leur potentiel à moduler les affections cardiaques. Leur capacité à interagir avec des cibles biologiques impliquées dans les troubles cardiovasculaires en fait des candidats pour le développement de nouvelles thérapies visant à traiter les maladies cardiaques .
Effets neuroprotecteurs
Les composés benzoxazole se sont avérés prometteurs en tant qu'agents neuroprotecteurs. Ils ont été étudiés pour leur potentiel à inhiber les processus qui conduisent à des maladies neurodégénératives, telles que la maladie de Parkinson, et à fournir des effets protecteurs contre les dommages neuronaux .
Propriétés antivirales
La structure des dérivés de benzoxazole leur permet d'interagir efficacement avec les composants viraux, offrant une voie pour le développement de nouveaux médicaments antiviraux. Ces composés ont été étudiés pour leur efficacité contre divers virus, fournissant une base pour les futures thérapies antivirales .
Développement et synthèse de médicaments
Le this compound sert d'intermédiaire dans la synthèse d'un large éventail de produits pharmaceutiques. Les progrès des stratégies de synthèse utilisant ce composé comme précurseur ont ouvert de nouvelles voies pour le développement de médicaments basés sur l'échafaudage benzoxazole .
Mécanisme D'action
Target of Action
Ethyl 1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological receptors in the human body . These interactions can lead to a range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities , suggesting that they may have a range of molecular and cellular effects.
Action Environment
The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts , suggesting that environmental factors may play a role in the action of Ethyl 1,3-benzoxazole-6-carboxylate.
Analyse Biochimique
Biochemical Properties
Ethyl 1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, Ethyl 1,3-benzoxazole-6-carboxylate has shown potential in modulating the activity of proteins involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .
Cellular Effects
Ethyl 1,3-benzoxazole-6-carboxylate affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis by inhibiting key enzymes, leading to cell death . In cancer cells, Ethyl 1,3-benzoxazole-6-carboxylate has been found to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways and gene expression . This compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,3-benzoxazole-6-carboxylate involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For example, Ethyl 1,3-benzoxazole-6-carboxylate inhibits the activity of bacterial enzymes involved in cell wall synthesis, resulting in bacterial cell death . In cancer cells, it binds to proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways and inhibition of cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,3-benzoxazole-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that Ethyl 1,3-benzoxazole-6-carboxylate can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Ethyl 1,3-benzoxazole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, Ethyl 1,3-benzoxazole-6-carboxylate can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Ethyl 1,3-benzoxazole-6-carboxylate is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Ethyl 1,3-benzoxazole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of Ethyl 1,3-benzoxazole-6-carboxylate is essential for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Ethyl 1,3-benzoxazole-6-carboxylate exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic potential .
Propriétés
IUPAC Name |
ethyl 1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICUCWKZPFKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743841 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-03-7 | |
| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


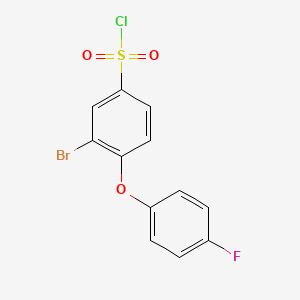
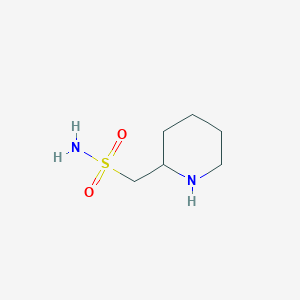
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)

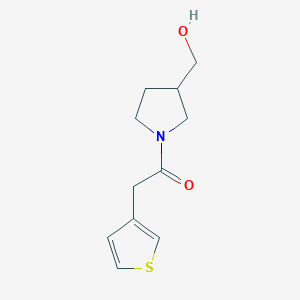
![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)
![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
